3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
CAS No.: 1322790-85-1
Cat. No.: VC4381720
Molecular Formula: C20H19FN4O2S
Molecular Weight: 398.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322790-85-1 |
|---|---|
| Molecular Formula | C20H19FN4O2S |
| Molecular Weight | 398.46 |
| IUPAC Name | 3-fluoro-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C20H19FN4O2S/c21-14-4-1-3-13(11-14)19(26)22-15-6-8-25(9-7-15)20(27)17-12-16(23-24-17)18-5-2-10-28-18/h1-5,10-12,15H,6-9H2,(H,22,26)(H,23,24) |
| Standard InChI Key | ZOMHCTIMIUAPJQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Introduction
The compound 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule that incorporates several pharmacologically active moieties, including a thiophene ring, a pyrazole ring, and a benzamide group. This compound is of interest due to its potential biological activities, which can be attributed to the presence of these functional groups.
Synthesis
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the thiophene group, and the coupling with the benzamide moiety. A common approach might involve:
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Pyrazole Formation: Synthesis of the pyrazole ring using appropriate precursors.
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Thiophene Attachment: Introduction of the thiophene group to the pyrazole ring.
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Coupling with Benzamide: Linking the pyrazole-thiophene moiety to the benzamide group via a piperidine linker.
Spectroscopic Analysis
Spectroscopic methods such as IR, NMR, and MS are typically used to characterize organic compounds. For similar compounds, IR spectra might show peaks corresponding to carbonyl groups (around 1700 cm^-1), aromatic rings, and other functional groups. NMR spectra would provide detailed information about the molecular structure, including the positions of fluorine and other substituents.
| Spectroscopic Method | Expected Peaks/Signals |
|---|---|
| IR | Carbonyl (1700 cm^-1), aromatic rings |
| 1H NMR | Signals for aromatic protons, piperidine protons |
| 13C NMR | Carbonyl carbon, aromatic carbons, fluorinated carbon |
| MS | Molecular ion peak corresponding to the molecular weight |
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